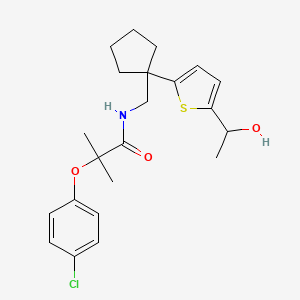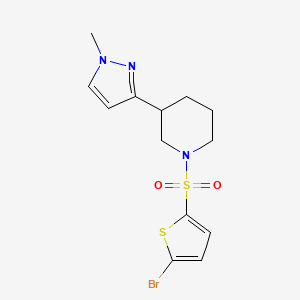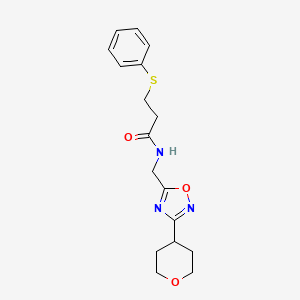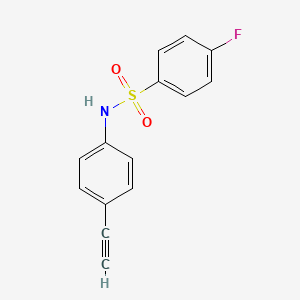
2-(4-chlorophenoxy)-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-2-methylpropanamide is a useful research compound. Its molecular formula is C22H28ClNO3S and its molecular weight is 421.98. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorophenoxy)-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-2-methylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenoxy)-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-2-methylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Environmental Impact and Toxicology
Studies have explored the environmental persistence and toxicological effects of chlorophenoxy compounds. For example, chlorophenoxy herbicides, widely used for broadleaf weed control, have been examined for their potential to cause adverse birth outcomes and environmental contamination. Research indicates that exposure to chlorophenoxy herbicides may be associated with oxidative stress and inflammation, potentially influencing birth outcomes and other adverse health effects (Watkins et al., 2015).
In the context of occupational health, studies have investigated the exposure of farm workers to phenoxy acid herbicides, revealing insights into the mechanisms of exposure and potential health risks. These studies provide a basis for evaluating the safety protocols and health implications for individuals working with similar compounds (Manninen et al., 1986).
Analytical and Detection Methods
- Research has also focused on developing analytical methods for detecting chlorophenoxy compounds and their metabolites in biological and environmental samples. These methods are crucial for monitoring exposure levels and assessing the environmental distribution of such compounds. For example, studies on the identification of chlorphenoxamine metabolites in human urine highlight the advancements in analytical techniques for tracing exposure to chlorophenoxy compounds and assessing their metabolic pathways (Goenechea et al., 1987).
Environmental and Human Health Monitoring
- Investigations into the accumulation of chlorophenoxy compounds and their impact on human health have led to studies measuring their presence in human tissues, such as blood plasma, and evaluating potential health risks. These studies are instrumental in understanding the bioaccumulation of environmental pollutants and their implications for public health (Hovander et al., 2002).
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClNO3S/c1-15(25)18-10-11-19(28-18)22(12-4-5-13-22)14-24-20(26)21(2,3)27-17-8-6-16(23)7-9-17/h6-11,15,25H,4-5,12-14H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDWJWCNPBQTNLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)C(C)(C)OC3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-2-methylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[1-(3-methoxybenzoyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline](/img/structure/B2972071.png)

![(2E)-3-{5-[(tert-butoxy)carbonyl]furan-2-yl}prop-2-enoic acid](/img/structure/B2972076.png)
![(Z)-methyl 2-(2-((3-phenoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2972077.png)

![(E)-N-([2,4'-bipyridin]-3-ylmethyl)-3-(2-chlorophenyl)acrylamide](/img/structure/B2972079.png)
![4-(4-Chlorophenoxy)-6-phenylfuro[2,3-d]pyrimidine](/img/structure/B2972081.png)
![1-(2-Chloro-4-fluorophenoxy)-3-[(2,4-dimethylphenyl)sulfonyl]-2-propanol](/img/structure/B2972082.png)

![6-Cyclobutyl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]pyrimidin-4-amine](/img/structure/B2972089.png)

![6-fluoro-N-(4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}phenyl)pyridine-3-carboxamide](/img/structure/B2972092.png)
![4-(3-methoxyphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2972093.png)